Diphosphate
Overview
Description
Diphosphate, also known as pyrophosphate, is a chemical compound consisting of two phosphate groups linked by an oxygen bridge. It is represented by the formula (P_2O_7^{4-}). This compound plays a crucial role in various biochemical processes, including energy metabolism and signal transduction. It is found in many biological molecules, such as adenosine this compound (ADP) and guanosine this compound (GDP), which are essential for cellular energy transfer.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphate can be synthesized through the condensation of two phosphate groups. One common method involves heating orthophosphates to high temperatures, which causes the release of water and the formation of this compound: [ 2 \text{Na}_2\text{HPO}_4 \rightarrow \text{Na}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] This reaction typically occurs at temperatures between 330°C and 500°C .
Industrial Production Methods
In industrial settings, this compound is often produced by the thermal dehydration of sodium phosphate. The process involves heating sodium phosphate to around 500°C, resulting in the formation of sodium this compound and water. This method is efficient and widely used in the production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Diphosphate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form two phosphate ions in the presence of water. [ \text{P}_2\text{O}_7^{4-} + \text{H}_2\text{O} \rightarrow 2 \text{HPO}_4^{2-} ]
Complexation: This compound can form complexes with metal ions, such as calcium and magnesium, which are important in various biological processes.
Common Reagents and Conditions
Common reagents used in this compound reactions include water for hydrolysis and metal ions for complexation. The conditions for these reactions vary depending on the desired outcome. For example, hydrolysis typically occurs under mild conditions, while complexation may require specific pH levels and temperatures .
Major Products Formed
The major products formed from this compound reactions include phosphate ions and metal-diphosphate complexes. These products are essential in various biochemical and industrial processes .
Scientific Research Applications
Diphosphate has numerous applications in scientific research, including:
Mechanism of Action
Diphosphate exerts its effects through various mechanisms, depending on its role in biological systems. In energy metabolism, this compound is involved in the transfer of phosphate groups, which is essential for the synthesis and hydrolysis of ATP. This process is catalyzed by enzymes such as ATP synthase and nucleoside this compound kinase . In DNA and RNA synthesis, this compound is released as a byproduct during the polymerization of nucleotides, which is catalyzed by DNA and RNA polymerases .
Comparison with Similar Compounds
Similar Compounds
Monophosphate: Consists of a single phosphate group. It is involved in various biochemical processes but lacks the energy transfer capabilities of diphosphate.
Triphosphate: Contains three phosphate groups. It is more energy-rich than this compound and is a key component of ATP.
Uniqueness
This compound is unique in its ability to act as an intermediate in energy transfer processes. Its structure allows it to participate in the formation and hydrolysis of high-energy phosphate bonds, making it essential for cellular energy metabolism. Additionally, its role in complexation with metal ions distinguishes it from other phosphate compounds .
Properties
IUPAC Name |
phosphonato phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKVPWEQAFLFU-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7P2-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074514 | |
Record name | Diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14000-31-8 | |
Record name | Pyrophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14000-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014000318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14000-31-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3SSV2V6L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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